(3-(Dimethylamino)-4-fluorophenyl)boronic acid: A Technical Guide for Synthetic and Medicinal Chemists
(3-(Dimethylamino)-4-fluorophenyl)boronic acid: A Technical Guide for Synthetic and Medicinal Chemists
CAS Number: 1186215-34-8[1]
Abstract
(3-(Dimethylamino)-4-fluorophenyl)boronic acid is a versatile substituted arylboronic acid that has garnered significant interest as a key building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-donating dimethylamino group and an electron-withdrawing fluorine atom, make it a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This technical guide provides an in-depth overview of the synthesis, properties, and applications of (3-(Dimethylamino)-4-fluorophenyl)boronic acid, with a focus on its practical use in research and development for drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important chemical intermediate.
Introduction: The Strategic Advantage of Fluorinated Aminophenylboronic Acids
Substituted phenylboronic acids are a cornerstone of modern synthetic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. Within this class of reagents, molecules bearing both amino and fluoro substituents, such as (3-(Dimethylamino)-4-fluorophenyl)boronic acid, offer distinct advantages.
The dimethylamino group, a strong electron-donating moiety, and the fluorine atom, a highly electronegative element, exert opposing electronic effects on the phenyl ring. This electronic push-pull system can significantly influence the reactivity of the boronic acid and the properties of the resulting coupled products. For instance, in the context of drug discovery, the incorporation of a fluorinated aminophenyl group can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. In materials science, these substituents can be used to fine-tune the electronic and photophysical properties of organic materials.
This guide will delve into the technical details of (3-(Dimethylamino)-4-fluorophenyl)boronic acid, providing a comprehensive resource for its effective utilization in the laboratory.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application. The key properties of (3-(Dimethylamino)-4-fluorophenyl)boronic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1186215-34-8 | ChemicalBook[1] |
| Molecular Formula | C₈H₁₁BFNO₂ | ChemicalBook[1] |
| Molecular Weight | 182.99 g/mol | ChemicalBook[1] |
| Appearance | White to off-white solid | Inferred from typical arylboronic acids |
| Melting Point | Data not available | |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | Inferred from properties of similar compounds |
Spectroscopic Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the acidic protons of the boronic acid group. The aromatic region will display a characteristic splitting pattern influenced by the fluorine and dimethylamino substituents. The N-methyl protons will likely appear as a singlet. The boronic acid protons are often broad and may exchange with deuterium in deuterated solvents.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, with their chemical shifts influenced by the electronic effects of the substituents. The carbon atoms directly bonded to fluorine will exhibit C-F coupling.
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¹¹B NMR (Boron-11 Nuclear Magnetic Resonance): ¹¹B NMR is a powerful tool for characterizing boronic acids.[2][3] The chemical shift of the boron atom provides information about its hybridization state (sp² for the trigonal planar boronic acid and sp³ for the tetrahedral boronate species).[2][3] This technique is particularly useful for studying the equilibrium between the boronic acid and its boronate ester or boronate anion in solution.[2][3]
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¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum will show a singlet corresponding to the single fluorine atom on the aromatic ring.
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¹⁷O NMR (Oxygen-17 Nuclear Magnetic Resonance): While less common, ¹⁷O NMR spectroscopy can provide detailed information about the electronic environment of the oxygen atoms in the boronic acid group and can be used to study substituent effects and intermolecular interactions.[4][5]
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretching of the boronic acid group, C-N stretching of the dimethylamino group, and C-F stretching.
Synthesis of (3-(Dimethylamino)-4-fluorophenyl)boronic acid
A logical precursor for the synthesis is 1-bromo-3-(dimethylamino)-4-fluorobenzene. The synthesis can then proceed via a lithium-halogen exchange followed by reaction with a trialkyl borate, a method that has been successfully employed for the synthesis of the structurally similar 4-amino-3-fluorophenylboronic acid.
Plausible Synthetic Workflow
The following diagram illustrates a probable synthetic pathway from a commercially available starting material.
Caption: Plausible synthetic route to (3-(Dimethylamino)-4-fluorophenyl)boronic acid.
Step-by-Step Experimental Protocol (Representative)
This protocol is a representative procedure based on the synthesis of similar compounds and should be optimized for the specific substrate.
Step 1: Synthesis of 1-Bromo-4-fluoro-3-(dimethylamino)benzene (Starting Material Preparation)
This starting material can be prepared from 1-bromo-4-fluoro-3-nitrobenzene via reductive amination.
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Reaction Setup: To a solution of 1-bromo-4-fluoro-3-nitrobenzene in a suitable solvent (e.g., methanol), add a reducing agent (e.g., palladium on carbon) and an aqueous solution of formaldehyde.
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Reaction Conditions: The reaction mixture is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
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Work-up and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified by column chromatography to yield 1-bromo-4-fluoro-3-(dimethylamino)benzene.
Step 2: Synthesis of (3-(Dimethylamino)-4-fluorophenyl)boronic acid
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Reaction Setup: A solution of 1-bromo-4-fluoro-3-(dimethylamino)benzene in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
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Lithium-Halogen Exchange: A solution of an organolithium reagent, such as n-butyllithium in hexanes, is added dropwise to the cooled solution. The reaction is stirred at low temperature for a specified period to ensure complete formation of the aryllithium intermediate.
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Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added dropwise to the reaction mixture at low temperature. The reaction is allowed to slowly warm to room temperature and stirred for several hours.
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Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., hydrochloric acid). The mixture is stirred vigorously to hydrolyze the boronate ester to the desired boronic acid.
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Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford (3-(Dimethylamino)-4-fluorophenyl)boronic acid.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of (3-(Dimethylamino)-4-fluorophenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.
The Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.
Sources
- 1. (3-(dimethylamino)-4-fluorophenyl)boronic acid | 1186215-34-8 [chemicalbook.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
